molecular formula C16H16ClN3OS2 B5908060 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone

2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone

Cat. No.: B5908060
M. Wt: 365.9 g/mol
InChI Key: XHKYETSPFSDHAH-YBFXNURJSA-N
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Description

2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone, also known as COTEC, is a thiosemicarbazone derivative that has gained significant attention in scientific research due to its potential therapeutic properties. COTEC is a compound that has been synthesized in the laboratory and has been studied for its potential application in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of enzymes involved in the replication of viruses, thereby preventing their proliferation.
Biochemical and Physiological Effects
This compound has been found to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells. However, its effects on various biochemical and physiological processes are still being studied. It has been shown to modulate the expression of various genes involved in cancer progression and viral replication. This compound has also been found to induce oxidative stress in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in the laboratory. It has a low toxicity profile and does not exhibit any significant adverse effects on normal cells. However, this compound has some limitations for laboratory experiments. It is a relatively new compound, and its effects on various biochemical and physiological processes are still being studied. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential fully.

Future Directions

2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone has significant potential for the development of new therapies for various diseases. Future research should focus on elucidating its mechanism of action and identifying its molecular targets. The development of more potent derivatives of this compound with improved pharmacokinetic properties should also be explored. Moreover, the in vivo efficacy and safety of this compound should be evaluated in animal models to determine its potential for clinical use.

Synthesis Methods

2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone is synthesized by the reaction of 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde with thiosemicarbazide in the presence of a suitable solvent and a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification by recrystallization. The purity of the synthesized compound is confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.

Scientific Research Applications

2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities in vitro. This compound has been found to be particularly effective against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus and herpes simplex virus in vitro.

Properties

IUPAC Name

[(E)-[2-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3OS2/c17-13-5-7-14(8-6-13)23-10-9-21-15-4-2-1-3-12(15)11-19-20-16(18)22/h1-8,11H,9-10H2,(H3,18,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKYETSPFSDHAH-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)OCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)N)OCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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